
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the family of triazine derivatives. This compound is notable for its diverse chemical and biological properties, making it a point of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the nucleophilic substitution reaction of a chlorotriazine derivative with a suitable amine and pyrazole sulfonamide. Typically, the reaction conditions require the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
For industrial-scale production, batch reactors or continuous flow systems might be employed to ensure higher yields and scalability. Process optimization often includes careful control of temperature, solvent composition, and reaction time to maximize the efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield sulfone derivatives.
Reduction: : It can be reduced to amine derivatives using common reducing agents such as lithium aluminum hydride.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are prevalent due to the presence of reactive centers in the triazine ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions often take place under mild to moderate temperatures, with some requiring anhydrous conditions to prevent side reactions.
Major Products
Scientific Research Applications
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a broad range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis due to its reactivity and stability.
Biology: : Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: : Examined for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: : Utilized in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The triazine ring's ability to form stable interactions with biological macromolecules is a key factor in its bioactivity.
Comparison with Similar Compounds
Compared to other triazine derivatives, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its enhanced stability and reactivity. Similar compounds include:
N-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: : Offers different reactivity due to the chloro substituent.
N-((4-(methoxy)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: : Modifications in substituents affect its interaction with biological targets.
What do you think? Need anything else?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N8O2S/c1-11-14(12(2)22-21-11)27(25,26)17-10-13-18-15(23(3)4)20-16(19-13)24-8-6-5-7-9-24/h17H,5-10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPQCRQHYDEGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2619715.png)
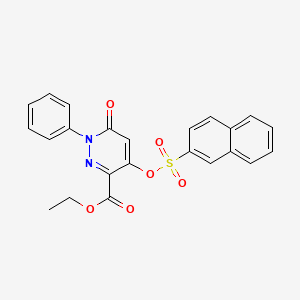
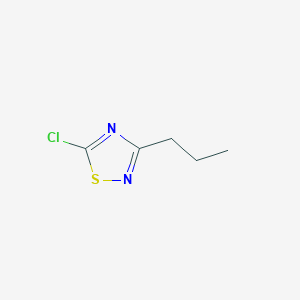

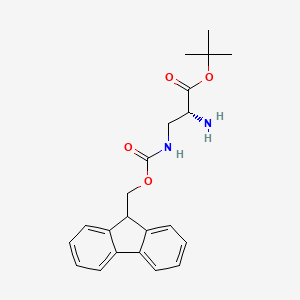
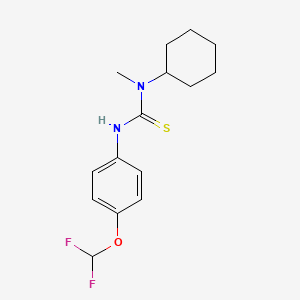
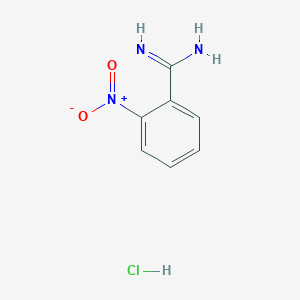
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2619727.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/new.no-structure.jpg)
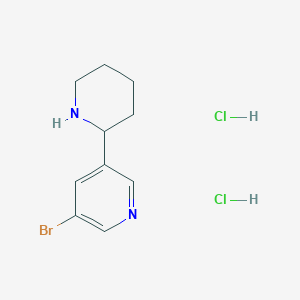
![N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2619732.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)
![N-[(2S,3R)-2-(4-Methylphenyl)oxan-3-yl]oxirane-2-carboxamide](/img/structure/B2619736.png)
